molecular formula C19H23N3O2 B5577682 1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide

1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5577682
M. Wt: 325.4 g/mol
InChI Key: OUPXVQJXFZGACS-UHFFFAOYSA-N
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Description

The chemical under discussion belongs to a class of compounds that includes heterocyclic derivatives, which are foundational in both natural and synthetic pharmaceuticals. The importance of heterocyclic compounds, particularly those containing pyrrolidine and indole groups, in drug development cannot be overstated, given their diverse therapeutic activities (Farghaly et al., 2023).

Synthesis Analysis

The synthesis of bioactive heterocyclic compounds often involves reactions with nitrogen-based nucleophiles, leading to a wide array of bioactive molecules. Enaminones, for instance, serve as crucial intermediates in generating compounds with significant pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. This synthesis pathway hints at the potential routes for synthesizing the compound , utilizing enaminone derivatives as foundational units (Farghaly et al., 2023).

Molecular Structure Analysis

The structure of heterocyclic compounds, particularly those with a pyrrolidine ring, is crucial for their biological activity. The pyrrolidine ring's sp3-hybridization allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional coverage of the molecule, which is crucial for its biological interactions (Li Petri et al., 2021).

Chemical Reactions and Properties

Cyclopropanation reactions, involving the formation of cyclopropane rings, are key in modifying heterocyclic compounds, including those related to the compound of interest. These reactions are instrumental in creating compounds with unique biological activities by introducing high ring strain, facilitating unique chemical behaviors (Kamimura, 2014).

Physical Properties Analysis

The physical properties of heterocyclic compounds, such as solubility, melting point, and stability, are directly influenced by their molecular structure. While specific data on the compound may not be readily available, studies on similar compounds provide valuable insights into how structural elements like the pyrrolidine and indole rings affect these properties.

Chemical Properties Analysis

The reactivity of heterocyclic compounds, including their ability to undergo various chemical reactions, is crucial for their application in drug synthesis. The presence of nitrogen atoms, for instance, significantly influences their chemical properties, affecting their behavior in synthetic pathways and interactions with biological targets (Kamneva et al., 2018).

properties

IUPAC Name

1-cyclopropyl-N-(3-indol-1-ylpropyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18-12-15(13-22(18)16-6-7-16)19(24)20-9-3-10-21-11-8-14-4-1-2-5-17(14)21/h1-2,4-5,8,11,15-16H,3,6-7,9-10,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPXVQJXFZGACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C(=O)NCCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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